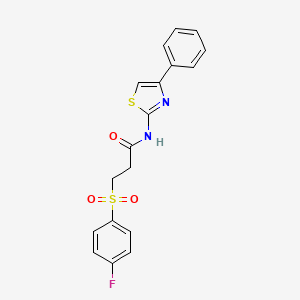

3-((4-fluorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide

Description

3-((4-Fluorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide is a sulfonylpropanamide derivative featuring a fluorophenylsulfonyl group linked to a propanamide chain, which is further substituted with a 4-phenylthiazol-2-yl moiety.

Properties

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3S2/c19-14-6-8-15(9-7-14)26(23,24)11-10-17(22)21-18-20-16(12-25-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDVRXFRSFQERR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Amidation: The final step involves the coupling of the sulfonylated fluorophenyl compound with the thiazole derivative using an amide coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-((4-fluorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The thiazole ring can interact with aromatic residues through π-π stacking interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Sulfonyl Group Modifications

- 4-Fluorophenyl vs. 4-Chlorophenyl Sulfonyl: 3-((4-Chlorophenyl)sulfonyl)-N-(4-(4-pyridinyl)thiazol-2-yl)propanamide () replaces the fluorine atom with chlorine. Chlorine’s higher electronegativity and larger atomic radius may enhance lipophilicity and influence binding affinity to hydrophobic pockets in biological targets compared to fluorine .

Thiazole Ring Modifications

- 4-Phenylthiazol-2-yl vs. 4-Pyridinylthiazol-2-yl :

- Benzothiazole vs.

Propanamide Chain Modifications

- Morpholinoethyl and Methyl Substituents: 3-((4-Fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)propanamide hydrochloride () includes a morpholinoethyl group, which may enhance water solubility (via the hydrochloride salt) and modulate pharmacokinetic properties .

Physicochemical Properties

Melting Points and Solubility

- Melting points for sulfonylpropanamide analogs range widely (132–230°C, ), influenced by substituent polarity and molecular symmetry. The fluorine atom in the target compound likely reduces melting point compared to chlorine analogs due to weaker intermolecular forces .

- Solubility trends can be inferred from substituents: pyridinyl () and morpholinoethyl () groups improve aqueous solubility, whereas phenyl and benzothiazole moieties enhance hydrophobicity .

Spectroscopic Characteristics

- IR Spectra :

- NMR Data :

- ¹⁹F NMR is critical for verifying fluorophenyl substituents (), while ¹H/¹³C NMR resolves thiazole and sulfonyl connectivity .

Biological Activity

3-((4-fluorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates various functional groups, including a sulfonamide and a thiazole moiety, which are known to contribute to its pharmacological properties. The following sections provide an overview of its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Thiazole Moiety : This is typically achieved through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones.

- Attachment of the Phenyl Group : The thiazole intermediate undergoes nucleophilic aromatic substitution with halogenated phenyl derivatives.

- Introduction of the Sulfonyl Group : A sulfonyl chloride derivative is reacted with the resulting compound to introduce the sulfonyl functionality.

- Formation of the Propanamide : The final step involves the reaction with a suitable amine to yield the propanamide structure.

Biological Activity

The biological activity of this compound has been evaluated in various contexts, particularly in medicinal chemistry and pharmacology.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines, including:

- IC50 Values : In studies, certain thiazole derivatives demonstrated IC50 values as low as 0.42 µM against Trypanosoma brucei, indicating potent antiparasitic activity .

The mechanism of action for compounds like this compound is believed to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes, such as phenylethanolamine N-methyltransferase (PNMT), which plays a role in catecholamine biosynthesis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications on the thiazole and phenyl rings significantly influence biological activity. For example:

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | Thiazole with electron-withdrawing groups | 0.42 | Antiparasitic |

| Compound B | Thiazole with alkyl substitutions | 0.80 | Antiparasitic |

| Compound C | Sulfonamide derivatives | 1.3 | PNMT Inhibition |

These findings suggest that both electronic properties and steric factors play crucial roles in enhancing the biological efficacy of thiazole-based compounds .

Case Studies

Several studies have investigated the biological effects of similar compounds:

- Stability in Biological Systems : A study evaluated the stability of sulfonamide derivatives in rat plasma, revealing that certain modifications led to increased resilience against metabolic degradation .

- Cytotoxicity Profiles : In vitro evaluations demonstrated that thiazole derivatives exhibited cytotoxic effects against various cancer cell lines, with specific structural features correlating with enhanced potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.